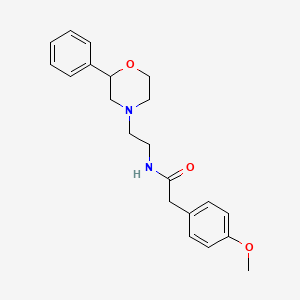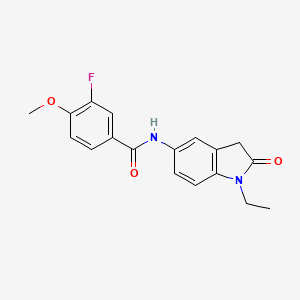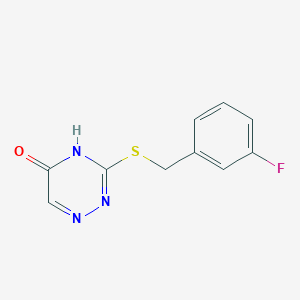![molecular formula C17H14N2O3S3 B2444450 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide CAS No. 2210141-39-0](/img/structure/B2444450.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a bithiophene moiety, which is a type of aromatic compound consisting of two thiophene rings fused together . Bithiophene compounds are often used in organic electronics and conducting polymers due to their interesting electronic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the bithiophene. The presence of the sulfonamide group could introduce some polarity to the molecule .Chemical Reactions Analysis
Bithiophene compounds can undergo a variety of reactions, including electrophilic aromatic substitution and oxidative coupling . The other functional groups in the compound would also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the bithiophene core, as well as the other functional groups present. For example, the presence of the sulfonamide could increase the compound’s solubility in water .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The compound N-(3-(4-methoxybenzyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-yl)-4-methylbenzenesulfonamide and similar derivatives have been synthesized and characterized. These compounds, including those with structural similarities to N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide, show potential in applications involving electrochemical and spectroelectrochemical properties (Kantekin et al., 2015).
Photodynamic Therapy Applications
- Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups have shown promising properties as photosensitizers in photodynamic therapy, specifically for cancer treatment. These derivatives display high singlet oxygen quantum yields, making them suitable for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).
Biofilm Inhibition and Cytotoxicity
- Research involving N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides has demonstrated these compounds' potential in inhibiting bacterial biofilms and exhibiting cytotoxicity, suggesting their utility in antibacterial and cancer research (Abbasi et al., 2020).
Pro-apoptotic Effects in Cancer Cells
- Sulfonamide derivatives have been investigated for their pro-apoptotic effects in various cancer cell lines, showing potential in activating apoptotic pathways, particularly through the p38/ERK phosphorylation process (Cumaoğlu et al., 2015).
Antitumor Applications
- Certain sulfonamide-focused compounds, including those structurally related to N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide, have been identified as potent antitumor agents, with some progressing to clinical trials. Their mechanism of action includes cell cycle inhibition, making them promising candidates in cancer therapy (Owa et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
4-cyano-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S3/c18-9-12-1-3-14(4-2-12)25(21,22)19-10-15(20)17-6-5-16(24-17)13-7-8-23-11-13/h1-8,11,15,19-20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRJFRJQTQHVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2444367.png)
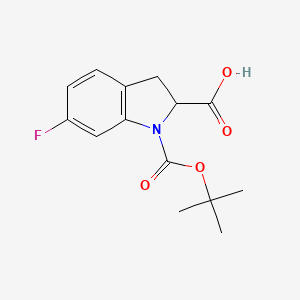
![1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2444371.png)
![N-{4-[(2,2-dicyanoeth-1-en-1-yl)amino]phenyl}acetamide](/img/structure/B2444373.png)

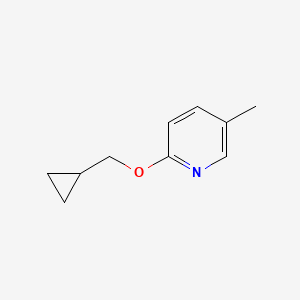
![(E)-N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2444379.png)
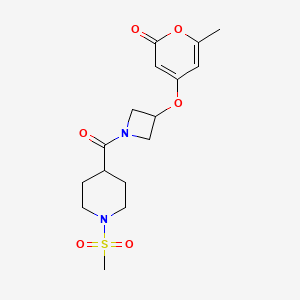
![N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2444383.png)
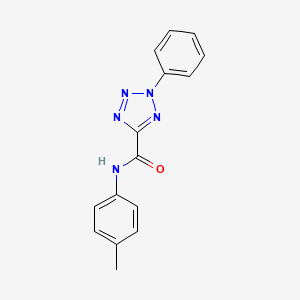
![Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2444385.png)
